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Compound of Interest

Compound Name:
(3-Ethoxy-4-

methoxyphenyl)methanamine

Cat. No.: B1277590 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Substituted methoxyphenylamines, a class of psychoactive compounds, have garnered

significant scientific interest for their diverse biological activities, primarily as potent agonists at

serotonin receptors. This technical guide provides an in-depth exploration of their

pharmacological properties, offering a comprehensive resource for researchers in

neuroscience, pharmacology, and drug development. The following sections detail their

receptor binding affinities, functional potencies, key experimental methodologies for their

evaluation, and the intracellular signaling cascades they modulate.

Core Pharmacological Data: Receptor Affinities and
Functional Potencies
The biological activity of substituted methoxyphenylamines is largely dictated by their affinity for

and efficacy at various G-protein coupled receptors (GPCRs), most notably the serotonin 5-HT₂

subfamily. The following tables summarize key quantitative data from in vitro studies, providing

a comparative overview of the structure-activity relationships (SAR) within this chemical class.

Table 1: Binding Affinities (Kᵢ) of Substituted Methoxyphenylamines at Serotonin 5-HT₂A and 5-

HT₂C Receptors
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Compound
Substitution
Pattern

5-HT₂A Kᵢ (nM) 5-HT₂C Kᵢ (nM) Reference

2C-B
2,5-dimethoxy-4-

bromo
1.6 4.1 [1]

2C-I
2,5-dimethoxy-4-

iodo
1.6 4.1 [2]

DOB

2,5-dimethoxy-4-

bromo-

amphetamine

0.4 1.5 [3]

DOI

2,5-dimethoxy-4-

iodo-

amphetamine

0.2 0.8 [3]

2,5-DMA
2,5-dimethoxy-

amphetamine
226 1230 [3]

LPH-5

(S)-2-(2,5-

dimethoxyphenyl

)piperidine

3.2 >10,000 [1]

CYB210010

2,5-dimethoxy-4-

thiotrifluoromethy

lphenethylamine

2.3 4.6 [4]

Table 2: Functional Potencies (EC₅₀) of Substituted Methoxyphenylamines at Serotonin 5-HT₂A

and 5-HT₂C Receptors (Calcium Mobilization Assay)
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Compound
Substitution
Pattern

5-HT₂A EC₅₀
(nM)

5-HT₂C EC₅₀
(nM)

Reference

2C-B
2,5-dimethoxy-4-

bromo
1.6 4.1 [1]

2C-I
2,5-dimethoxy-4-

iodo
1.6 4.1 [2]

DOB

2,5-dimethoxy-4-

bromo-

amphetamine

0.7 2.5 [3]

DOI

2,5-dimethoxy-4-

iodo-

amphetamine

0.3 1.2 [3]

LPH-5

(S)-2-(2,5-

dimethoxyphenyl

)piperidine

3.2 >10,000 [1]

CYB210010

2,5-dimethoxy-4-

thiotrifluoromethy

lphenethylamine

3.1 7.9 [4]

Key Experimental Protocols
The characterization of substituted methoxyphenylamines relies on a suite of standardized in

vitro and in vivo assays. This section provides detailed methodologies for the most critical of

these experiments.

Radioligand Binding Assay for 5-HT₂A Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test

compound for the 5-HT₂A receptor using a radiolabeled ligand.

Materials:

Membrane Preparation: Homogenates from rat frontal cortex or a cell line stably expressing

the human 5-HT₂A receptor.
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Radioligand: [³H]ketanserin (specific activity ~60-90 Ci/mmol).

Non-specific Binding Control: Mianserin (10 µM) or another suitable 5-HT₂A antagonist.

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B or equivalent) pre-soaked in

0.5% polyethyleneimine (PEI), and a cell harvester.

Scintillation Fluid and Counter.

Procedure:

Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge

to pellet the membranes. Wash the pellet with fresh buffer and resuspend in assay buffer to a

final protein concentration of 100-200 µ g/well .

Assay Setup: In a 96-well plate, add the following in triplicate:

Total Binding: Membrane preparation, [³H]ketanserin (final concentration 0.5 nM), and

assay buffer.

Non-specific Binding: Membrane preparation, [³H]ketanserin, and mianserin (10 µM).

Competition: Membrane preparation, [³H]ketanserin, and varying concentrations of the test

compound.

Incubation: Incubate the plate at 37°C for 60 minutes.

Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters

using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove

unbound radioligand.

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of

specific binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-

Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and

Kₑ is its dissociation constant.[5][6][7][8]

In Vitro Calcium Mobilization Assay for 5-HT₂A Receptor
Function
This assay measures the functional potency (EC₅₀) of a test compound by quantifying the

increase in intracellular calcium concentration following 5-HT₂A receptor activation, which

couples to the Gq signaling pathway.

Materials:

Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT₂A receptor.

Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.

Assay Buffer: Hank's Balanced Salt Solution (HBSS) buffered with HEPES.

Probenecid (optional): To inhibit dye extrusion from the cells.

Fluorescence Plate Reader: Equipped with an injection system.

Procedure:

Cell Plating: Seed the cells into a black, clear-bottom 96-well plate and allow them to adhere

overnight.

Dye Loading: Prepare a dye-loading solution containing the calcium-sensitive dye in assay

buffer (with probenecid, if necessary). Remove the culture medium from the cells and add

the dye-loading solution. Incubate for 45-60 minutes at 37°C in the dark.

Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
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Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline

fluorescence reading. Inject the test compound at various concentrations and continue to

record the fluorescence signal over time (typically for 1-2 minutes).

Data Analysis: Determine the peak fluorescence response for each concentration of the test

compound. Plot the response against the log of the compound concentration and fit the data

to a sigmoidal dose-response curve to determine the EC₅₀ value.[9][10][11][12][13]

Head-Twitch Response (HTR) Assay in Mice
The head-twitch response is a rapid, rotational head movement in rodents that is a

characteristic behavioral marker of 5-HT₂A receptor activation and is often used as a preclinical

model to predict hallucinogenic potential in humans.[14][15][16]

Materials:

Animals: Male C57BL/6J mice are commonly used.

Test Compound and Vehicle.

Observation Chambers: Clear cylindrical chambers.

Video Recording Equipment or a Magnetometer System.

Procedure:

Acclimation: Place the mice individually in the observation chambers for at least 30 minutes

to acclimate to the environment.

Drug Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) or

subcutaneous (s.c.) injection.

Observation: Record the behavior of the mice for a defined period (e.g., 30-60 minutes)

immediately following drug administration.

Quantification: A trained observer can manually count the number of head twitches.

Alternatively, automated systems using video analysis software or a magnetometer coil to
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detect head movements can be used for more objective and high-throughput scoring.[14][17]

[18]

Data Analysis: Compare the number of head twitches in the drug-treated groups to the

vehicle-treated group. Analyze the data using appropriate statistical methods (e.g., ANOVA

followed by post-hoc tests) to determine dose-dependent effects.

Signaling Pathways and Molecular Mechanisms
Substituted methoxyphenylamines exert their effects by activating specific intracellular

signaling cascades. The primary target, the 5-HT₂A receptor, is a Gq-coupled GPCR. Upon

agonist binding, it initiates a cascade that leads to the activation of phospholipase C (PLC),

which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate

(IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores,

while DAG activates protein kinase C (PKC).

Many of these compounds also show affinity for dopamine receptors, which can be broadly

classified into D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) receptors. D₁-like receptors are

typically coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in

cyclic AMP (cAMP) levels. Conversely, D₂-like receptors are coupled to Gi proteins, which

inhibit adenylyl cyclase and decrease cAMP levels.

The following diagrams, generated using the DOT language, illustrate these key signaling

pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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